molecular formula C8H9NO2 B2712350 5-Cyclobutyl-isoxazole-3-carbaldehyde CAS No. 1896508-24-9

5-Cyclobutyl-isoxazole-3-carbaldehyde

Cat. No.: B2712350
CAS No.: 1896508-24-9
M. Wt: 151.165
InChI Key: MJBZHEDJMULHPJ-UHFFFAOYSA-N
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Description

5-Cyclobutyl-isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it finds applications in the development of new materials and industrial processes due to its unique chemical properties .

Future Directions

Isoxazoles, including 5-Cyclobutyl-isoxazole-3-carbaldehyde, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new eco-friendly synthetic strategies and robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is imperative . This will help to accelerate the drug discovery programme and contribute to the active development of medicinal chemistry .

Preparation Methods

The synthesis of 5-Cyclobutyl-isoxazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product .

Chemical Reactions Analysis

5-Cyclobutyl-isoxazole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Cyclobutyl-isoxazole-3-carbaldehyde can be compared with other isoxazole derivatives, such as 5-methyl-isoxazole-3-carbaldehyde and 5-phenyl-isoxazole-3-carbaldehyde. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The cyclobutyl group in this compound imparts unique steric and electronic effects, making it distinct from its analogs .

Properties

IUPAC Name

5-cyclobutyl-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-7-4-8(11-9-7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBZHEDJMULHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896508-24-9
Record name 5-cyclobutyl-1,2-oxazole-3-carbaldehyde
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